Home > Products > Screening Compounds P109741 > BCR/ABL 210 kD fusion protein (21-29)
BCR/ABL 210 kD fusion protein (21-29) -

BCR/ABL 210 kD fusion protein (21-29)

Catalog Number: EVT-243499
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BCR/ABL 210 kD fusion protein
Overview

The BCR/ABL 210 kD fusion protein, commonly referred to as P210BCR-ABL, is a significant oncogenic protein primarily associated with chronic myeloid leukemia (CML). This protein results from a chromosomal translocation between chromosomes 9 and 22, specifically the fusion of the BCR gene on chromosome 22 and the ABL gene on chromosome 9. The formation of this fusion protein is a hallmark of CML and is critical in the pathogenesis of the disease. The fusion gene encodes a constitutively active tyrosine kinase that promotes cell proliferation and inhibits apoptosis, contributing to the malignant transformation of hematopoietic cells .

Source

The BCR/ABL fusion protein originates from the Philadelphia chromosome, which is formed by the reciprocal translocation t(9;22)(q34;q11). This genetic alteration results in the production of various BCR/ABL fusion proteins, with P210BCR-ABL being the most prevalent in CML patients. The BCR gene contributes exons that encode for specific functional domains, while the ABL gene provides essential tyrosine kinase activity .

Classification

P210BCR-ABL is classified as an oncogenic fusion protein and falls under the category of protein tyrosine kinases. It is characterized by its ability to phosphorylate tyrosine residues on target proteins, thus activating signaling pathways that lead to increased cell division and survival. This fusion protein is part of a broader family that includes other forms such as P190BCR-ABL and P230BCR-ABL, which are associated with different hematological malignancies .

Synthesis Analysis

Methods

The synthesis of P210BCR-ABL involves the transcription of the BCR/ABL fusion gene resulting from chromosomal rearrangement. The process can be analyzed using various molecular biology techniques:

  1. Reverse Transcription Polymerase Chain Reaction (RT-PCR): This method allows for the amplification and quantification of specific mRNA transcripts from CML patient samples. It involves converting RNA into complementary DNA (cDNA) followed by PCR amplification .
  2. Competitive RT-PCR: A more refined technique that uses internal control sequences to quantify BCR-ABL transcripts relative to non-target sequences, thereby enhancing sensitivity and specificity .
  3. Cloning and Sequencing: The fusion gene can be cloned into vectors for expression studies, followed by sequencing to confirm the integrity and correct reading frame of the fusion product .

Technical Details

The primary steps in synthesizing P210BCR-ABL include isolating RNA from patient samples, synthesizing cDNA using reverse transcriptase, and amplifying specific regions using PCR. The resulting products can then be analyzed through gel electrophoresis to determine the presence and quantity of BCR-ABL transcripts.

Molecular Structure Analysis

Structure

The P210BCR-ABL protein consists of a combination of sequences from both BCR and ABL genes. It retains crucial structural motifs that confer its oncogenic properties:

  • N-terminal Region: Contains sequences derived from the BCR gene, which include coiled-coil domains that facilitate dimerization and interaction with other proteins.
  • C-terminal Region: Encodes for the ABL tyrosine kinase domain, which is responsible for its catalytic activity.

Data

The molecular mass of P210BCR-ABL is approximately 210 kD. Structural studies have shown that it has several functional domains that contribute to its role in cell signaling and transformation .

Chemical Reactions Analysis

Reactions

P210BCR-ABL primarily acts through its tyrosine kinase activity:

  1. Phosphorylation Reactions: The protein phosphorylates tyrosine residues on various substrates, leading to activation of downstream signaling pathways such as RAS/MAPK and PI3K/AKT pathways.
  2. Autophosphorylation: P210BCR-ABL can also autophosphorylate, enhancing its activity and stability within cells.

Technical Details

These reactions can be studied using in vitro kinase assays where substrate proteins are incubated with P210BCR-ABL in the presence of ATP. Phosphorylation can then be detected using specific antibodies or radioisotope labeling techniques .

Mechanism of Action

Process

P210BCR-ABL promotes oncogenesis through several mechanisms:

  1. Constitutive Activation: The fusion protein exhibits constitutive kinase activity, leading to persistent activation of signaling pathways that drive cell proliferation.
  2. Inhibition of Apoptosis: It disrupts normal apoptotic signaling by phosphorylating key regulatory proteins, thus promoting cell survival even under stress conditions.
  3. Alteration of Gene Expression: By activating transcription factors involved in cell cycle progression and survival, P210BCR-ABL alters gene expression profiles conducive to malignancy .

Data

Studies have shown that cells expressing P210BCR-ABL have increased proliferation rates compared to non-expressing cells, highlighting its role in promoting cancer cell growth.

Physical and Chemical Properties Analysis

Physical Properties

P210BCR-ABL is a soluble protein found predominantly in the cytoplasm of hematopoietic cells. Its stability can be influenced by post-translational modifications such as phosphorylation.

Chemical Properties

As a protein tyrosine kinase, P210BCR-ABL interacts with various substrates through non-covalent interactions, including hydrogen bonds and hydrophobic interactions. Its enzymatic activity is dependent on ATP availability for phosphorylation reactions.

Relevant Data or Analyses

Analyses using techniques such as mass spectrometry have provided insights into post-translational modifications affecting its activity and stability .

Applications

Scientific Uses

P210BCR-ABL serves as a critical biomarker for diagnosing CML and monitoring treatment response. Its detection is essential in clinical settings for:

  1. Diagnosis: Identification of CML through molecular testing.
  2. Prognosis: Assessing disease progression based on transcript levels.
  3. Therapeutic Targeting: Development of targeted therapies such as tyrosine kinase inhibitors (e.g., imatinib) that specifically inhibit P210BCR-ABL activity, revolutionizing treatment strategies for CML patients .

Properties

Product Name

BCR/ABL 210 kD fusion protein (21-29)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.